molecular formula C7H12ClNO2 B107206 Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride CAS No. 70684-82-1

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride

Cat. No.: B107206
CAS No.: 70684-82-1
M. Wt: 177.63 g/mol
InChI Key: YTSAAQMJVBJTJS-UHFFFAOYSA-N
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Description

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClNO₂. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is often used as a reagent in organic synthesis and has notable properties that make it valuable for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride typically involves the reaction of 1,2,3,6-tetrahydropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1,2,3,6-Tetrahydropyridine: A precursor in the synthesis of various tetrahydropyridine derivatives.

Uniqueness

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is unique due to its specific ester functional group, which allows for a wide range of chemical modifications. This makes it a versatile reagent in organic synthesis and a valuable compound in neurochemical research .

Properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSAAQMJVBJTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70684-82-1
Record name methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
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